![molecular formula C14H11F3O3 B4175802 ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate](/img/structure/B4175802.png)
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate
Overview
Description
Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an ester that belongs to the class of furoic acid derivatives. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate may have anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models of inflammation. Additionally, it has been shown to have antioxidant effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is that it may have low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate. One direction is to further investigate its anti-cancer and anti-inflammatory effects and to determine its mechanism of action in more detail. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, it may be interesting to investigate its potential as a reagent in organic synthesis and to develop new synthetic methods for its production.
Scientific Research Applications
Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate has been used in scientific research for various applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a reagent in organic synthesis.
properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-2-19-13(18)12-7-6-11(20-12)9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXYDNGSNTWWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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